Tarenflurbil

Description

Tarenflurbil is an investigational drug that was studied in patients with mild Alzheimer's disease. It is a selective amyloid lowering agent (SALA) that reduces levels of the toxic peptide amyloid beta 42 (Aβ42) in cultured human cells and in animal models. Aβ42 is the primary initiator of neurotoxicity and amyloid plaque development in the brains of Alzheimer's disease patients. In June 2008 development of the drug for Alzheimer's disease was discontinued. This compound has also been used in trials studying the treatment of Prostate Cancer.

This compound is an orally active synthetic enantiomer of flurbiprofen. this compound activates c-Jun N terminal kinase, increases AP-1 binding to DNA, and downregulates cyclin D1 expression, resulting in arrest of tumor cells in the G1 phase of the cell cycle and apoptosis. This agent also affects the expression of nuclear factor kappa B, a rapid response transcription factor that stimulates the immune response to tumor cells. R-flurbiprofen does not inhibit the enzyme cyclo-oxygenase.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.

R-enantiomer of flurbiprofen but not a COX inhibitor; modulates NF-kB, gamma-secretase, amyloid beta-protein;

Structure

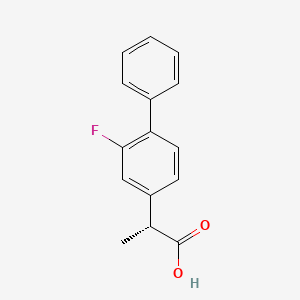

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(3-fluoro-4-phenylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO2/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYTBZMRGLBWNTM-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40199508 | |

| Record name | Tarenflurbil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51543-40-9 | |

| Record name | (-)-Flurbiprofen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51543-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tarenflurbil [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051543409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tarenflurbil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05289 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tarenflurbil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-2-fluoro-α-methyl[1,1'-biphenyl]-4-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.041 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TARENFLURBIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/501W00OOWA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tarenflurbil's Mechanism of Action in Alzheimer's Disease: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tarenflurbil (R-flurbiprofen) is a selective amyloid-β 42 (Aβ42)-lowering agent that was investigated as a potential disease-modifying therapy for Alzheimer's disease (AD). This document provides a detailed technical overview of its core mechanism of action, supported by preclinical and clinical data. This compound was hypothesized to modulate the activity of γ-secretase, an enzyme complex pivotal in the production of Aβ peptides. By selectively reducing the generation of the more neurotoxic Aβ42 isoform in favor of shorter, less amyloidogenic forms, this compound aimed to mitigate the primary pathogenic cascade in AD. Despite promising preclinical evidence and encouraging signals in a phase 2 trial, this compound ultimately failed to demonstrate efficacy in a large-scale phase 3 clinical trial. This guide synthesizes the available data on its mechanism, experimental validation, and clinical outcomes to provide a comprehensive resource for the scientific community.

Introduction: The Amyloid Hypothesis and the Rationale for this compound

The amyloid cascade hypothesis has been a central framework in Alzheimer's disease research for decades. This hypothesis posits that the overproduction and aggregation of amyloid-β (Aβ) peptides, particularly the 42-amino acid isoform (Aβ42), in the brain is the primary trigger for a cascade of events leading to synaptic dysfunction, neuroinflammation, and neurodegeneration.[1][2] Aβ peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase.[3]

γ-secretase, a multi-protein complex, is responsible for the final intramembrane cleavage of APP, which can result in Aβ peptides of varying lengths.[4] The longer Aβ42 form is more prone to aggregation and is considered the principal neurotoxic species.[5] Therefore, strategies to reduce Aβ42 levels have been a major focus of therapeutic development.

This compound, the R-enantiomer of the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen, emerged as a promising candidate. It was identified as a selective Aβ42-lowering agent that modulates γ-secretase activity.[1][2] Unlike its S-enantiomer, this compound has significantly reduced cyclooxygenase (COX) inhibitory activity, minimizing the gastrointestinal side effects associated with traditional NSAIDs.[6]

Core Mechanism of Action: Modulation of γ-Secretase

This compound is classified as a γ-secretase modulator (GSM). Unlike γ-secretase inhibitors, which block the overall activity of the enzyme and can interfere with the processing of other important substrates like Notch, GSMs are thought to allosterically modulate the enzyme to shift its cleavage preference.[3][7] This modulation results in a decrease in the production of Aβ42 and a concurrent increase in the production of shorter, less toxic Aβ species, such as Aβ38 and Aβ37.[1][2]

Some evidence suggests that this compound may not directly bind to the γ-secretase complex itself, but rather to the APP substrate.[3] This interaction is thought to alter the conformation of APP within the membrane, thereby influencing where γ-secretase cleaves the protein.

Signaling Pathway of this compound's Action

Preclinical Evidence

In Vitro Studies

In vitro experiments provided the initial evidence for this compound's Aβ42-lowering effects.

Table 1: In Vitro Activity of this compound

| Assay Type | System | Key Finding | IC50 for Aβ42 Reduction | Reference |

| γ-Secretase Activity | Broken cell assay | Selective reduction of Aβ42 production | 200–300 µM | [5] |

| Aβ Production | Cultured human cells | Selective lowering of Aβ42 levels | Not specified | [8] |

In Vivo Animal Studies

Studies in transgenic mouse models of Alzheimer's disease, such as the Tg2576 model which overexpresses a mutant form of human APP, demonstrated the potential of this compound to modulate Aβ pathology and improve cognitive function.

Table 2: Preclinical In Vivo Efficacy of this compound in Tg2576 Mice

| Study Type | Dosing Regimen | Key Findings | Reference |

| Preventative Treatment | 10 mg/kg/day for 4 months | Improved spatial learning, modest reduction in Aβ load | [7] |

| Therapeutic Treatment | 10 mg/kg/day for 2 weeks | Significant decrease in Aβ plaque burden, no significant improvement in spatial learning | [7] |

| Pharmacokinetics | Not specified | Plasma to brain tissue concentration ratio of 1.8% to 2.4% | [9] |

These preclinical studies, while promising, also highlighted a key challenge: the relatively poor brain penetration of this compound.[9]

Clinical Development and Outcomes

The promising preclinical data led to the clinical development of this compound for the treatment of mild Alzheimer's disease.

Phase 2 Clinical Trial

A phase 2, randomized, double-blind, placebo-controlled trial provided encouraging results, particularly in patients with mild AD.

Table 3: Key Efficacy Outcomes of the Phase 2 Clinical Trial in Mild AD (800 mg this compound vs. Placebo)

| Outcome Measure | Difference in Slope (per year) | 95% Confidence Interval | p-value | Reference |

| ADCS-ADL | 3.98 | 0.33 to 7.62 | 0.033 | [1] |

| CDR-sb | -0.80 | -1.57 to -0.03 | 0.042 | [1] |

| ADAS-cog | -1.36 | -4.07 to 1.36 | 0.327 | [1] |

ADCS-ADL: Alzheimer's Disease Cooperative Study-Activities of Daily Living; CDR-sb: Clinical Dementia Rating-Sum of Boxes; ADAS-cog: Alzheimer's Disease Assessment Scale-Cognitive Subscale.

The positive effects on activities of daily living and global function in patients with mild AD provided the rationale for advancing this compound to a large-scale phase 3 trial.[1]

Phase 3 Clinical Trial

The subsequent phase 3 trial was a large, multicenter, randomized, double-blind, placebo-controlled study involving patients with mild AD. The results of this trial were disappointing and ultimately led to the discontinuation of this compound's development for Alzheimer's disease.

Table 4: Co-Primary Efficacy Outcomes of the Phase 3 Clinical Trial (18 months)

| Outcome Measure | Difference in Change from Baseline (this compound vs. Placebo) | 95% Confidence Interval | p-value | Reference |

| ADAS-Cog | 0.1 | -0.9 to 1.1 | 0.86 | [9] |

| ADCS-ADL | -0.5 | -1.9 to 0.9 | 0.48 | [9] |

The phase 3 trial showed no beneficial effect of this compound on the co-primary outcomes of cognitive decline and activities of daily living.[2][9]

Experimental Protocols

In Vitro γ-Secretase Activity Assay (Broken Cell Assay)

A common method to assess direct γ-secretase modulation involves a "broken cell" assay.

References

- 1. Efficacy and safety of this compound in mild to moderate Alzheimer's disease: a randomised phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: Mechanisms and Myths - PMC [pmc.ncbi.nlm.nih.gov]

- 3. genomes2people.org [genomes2people.org]

- 4. Modulation of γ-Secretase Activity by a Carborane-Based Flurbiprofen Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. uknowledge.uky.edu [uknowledge.uky.edu]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Effect of this compound on Cognitive Decline and Activities of Daily Living in Patients With Mild Alzheimer Disease: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the COX-Independent Mechanisms of Tarenflurbil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tarenflurbil, the R-enantiomer of the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen, has garnered significant interest for its therapeutic potential beyond its cyclooxygenase (COX)-inhibiting counterpart. While devoid of significant COX-1 and COX-2 inhibitory activity, this compound exhibits a range of biological effects primarily attributed to its ability to modulate the activity of γ-secretase, a key enzyme in the pathogenesis of Alzheimer's disease.[1][2] However, its influence extends to other signaling pathways, including Notch, NF-κB, and c-Jun N-terminal kinase (JNK), highlighting a complex and multifaceted mechanism of action. This technical guide provides an in-depth exploration of the COX-independent effects of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways to support further research and drug development efforts.

Core Mechanism: Modulation of γ-Secretase Activity

The principal COX-independent mechanism of this compound is its allosteric modulation of the γ-secretase enzyme complex.[1][3] This modulation selectively reduces the production of the amyloid-beta 42 (Aβ42) peptide, a primary neurotoxic species in Alzheimer's disease, in favor of shorter, less amyloidogenic Aβ species like Aβ38.[2][3]

Quantitative Data on γ-Secretase Modulation

The following table summarizes the quantitative effects of this compound on Aβ peptide levels from various preclinical studies.

| Parameter | Model System | This compound Concentration/Dose | Effect | Reference |

| Aβ42 Reduction | Transgenic Mouse Model (Tg2576) | 10 mg/kg/day (4 months) | Improved spatial learning, modest reduction in formic acid-soluble Aβ | [1] |

| Animal Models | Short-term treatment | Reduced Aβ42 levels in the brain | [1] | |

| Animal Models | Long-term treatment | Lowered amyloid deposits and amyloid-associated pathology | [1] | |

| IC50 for Aβ42 Lowering | In vitro | ~250 µM | 50% inhibition of Aβ42 production | [4] |

| Plasma Aβ42 Reduction | Rat Model | 5 mg/kg | 78% reduction | [5] |

| Brain Aβ42 Reduction | Rat Model | 5 mg/kg | 54% reduction | [5] |

| CSF Aβ42 Reduction | Rat Model | 5 mg/kg | 41% reduction | [5] |

Experimental Protocol: In Vitro γ-Secretase Activity Assay

A common method to assess the modulatory effect of compounds like this compound on γ-secretase activity involves the use of cell-based assays followed by sensitive detection methods for Aβ peptides.

Objective: To determine the effect of this compound on the production of Aβ42 and other Aβ species in a cellular model.

Materials:

-

Human neuroglioma (H4) cells or other suitable cell line overexpressing human amyloid precursor protein (APP).

-

Cell culture medium and supplements.

-

This compound stock solution.

-

Lysis buffer.

-

Enzyme-linked immunosorbent assay (ELISA) kits specific for Aβ40 and Aβ42.

-

Protein assay kit.

Procedure:

-

Cell Culture: Plate H4 cells in multi-well plates and allow them to adhere and grow to a confluent monolayer.

-

Compound Treatment: Treat the cells with varying concentrations of this compound for a specified period (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After incubation, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer.

-

Protein Quantification: Determine the total protein concentration in each cell lysate using a standard protein assay.

-

Aβ ELISA: Use specific ELISA kits to measure the concentrations of Aβ40 and Aβ42 in the cell culture supernatant and/or cell lysates.

-

Data Analysis: Normalize the Aβ concentrations to the total protein concentration for each sample. Calculate the percentage reduction in Aβ42 levels compared to the vehicle control. Determine the IC50 value for Aβ42 reduction.

Modulation of Notch Signaling

γ-secretase also cleaves other transmembrane proteins, including the Notch receptor, which is crucial for cell-fate decisions.[3][6] A key feature of γ-secretase modulators like this compound is their ability to selectively alter APP processing without significantly affecting Notch signaling, thereby avoiding potential side effects associated with Notch inhibition.[7]

Experimental Protocol: Notch Signaling Assay (Luciferase Reporter Assay)

This assay is used to assess whether a compound affects the Notch signaling pathway.

Objective: To determine if this compound inhibits Notch signaling.

Materials:

-

Cells stably co-transfected with a Notch receptor (e.g., Notch1) and a reporter construct containing a Notch-responsive promoter driving the expression of a reporter gene (e.g., luciferase).

-

Cell culture medium and supplements.

-

This compound stock solution.

-

γ-secretase inhibitor (GSI) as a positive control for Notch inhibition.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Culture: Plate the stably transfected cells in a multi-well plate.

-

Compound Treatment: Treat the cells with this compound at various concentrations. Include a vehicle control and a positive control (GSI).

-

Incubation: Incubate the cells for a period sufficient to allow for Notch activation and reporter gene expression (e.g., 24 hours).

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. Compare the luciferase activity in this compound-treated cells to that of the vehicle control and the GSI-treated cells. A lack of significant reduction in luciferase activity indicates that this compound does not inhibit Notch signaling.

Involvement in NF-κB and JNK Signaling Pathways

Beyond its effects on secretases, this compound has been shown to modulate inflammatory and stress-response pathways, including the nuclear factor kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) signaling cascades.[8][9] These COX-independent effects contribute to its anti-proliferative and anti-inflammatory properties observed in cancer models.[10]

Experimental Protocol: NF-κB Activation Assay (Reporter Assay)

Objective: To investigate the effect of this compound on NF-κB activation.

Materials:

-

Cells transfected with a reporter plasmid containing NF-κB binding sites upstream of a luciferase reporter gene.

-

Cell culture medium and supplements.

-

This compound stock solution.

-

An NF-κB activating agent (e.g., TNF-α).

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Culture and Transfection: Plate cells and transfect them with the NF-κB luciferase reporter plasmid.

-

Compound Treatment: Pre-treat the cells with this compound for a specific duration.

-

Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) to induce NF-κB activation.

-

Incubation: Incubate for a period that allows for reporter gene expression.

-

Luciferase Assay: Measure luciferase activity as described previously.

-

Data Analysis: Compare the luciferase activity in cells treated with this compound and the activator to those treated with the activator alone. A decrease in luciferase activity suggests that this compound inhibits NF-κB activation.

Experimental Protocol: JNK Activation Assay (Western Blot)

Objective: To determine the effect of this compound on the phosphorylation (activation) of JNK.

Materials:

-

Cancer cell lines (e.g., colon cancer cells).[9]

-

Cell culture medium and supplements.

-

This compound stock solution.

-

Lysis buffer with phosphatase and protease inhibitors.

-

Primary antibodies against total JNK and phosphorylated JNK (p-JNK).

-

Secondary antibody conjugated to an enzyme (e.g., HRP).

-

Western blot equipment and reagents.

Procedure:

-

Cell Treatment: Treat cancer cells with this compound for various time points.

-

Cell Lysis: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Western Blotting:

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a membrane (e.g., PVDF).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with primary antibodies against total JNK and p-JNK.

-

Incubate with the appropriate secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate.

-

-

Data Analysis: Quantify the band intensities for p-JNK and total JNK. Calculate the ratio of p-JNK to total JNK to determine the level of JNK activation. An increase in this ratio indicates activation of the JNK pathway by this compound.

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound's COX-independent signaling pathways.

References

- 1. This compound: Mechanisms and Myths - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of this compound on Cognitive Decline and Activities of Daily Living in Patients With Mild Alzheimer Disease: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Turning the tide on Alzheimer’s disease: modulation of γ-secretase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rupress.org [rupress.org]

- 6. Frontiers | Targeting the Notch Signaling Pathway in Chronic Inflammatory Diseases [frontiersin.org]

- 7. curealz.org [curealz.org]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Activation of c-Jun-N-terminal-kinase is crucial for the induction of a cell cycle arrest in human colon carcinoma cells caused by flurbiprofen enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. R-Flurbiprofen Traps Prostaglandins within Cells by Inhibition of Multidrug Resistance-Associated Protein-4 - PMC [pmc.ncbi.nlm.nih.gov]

Tarenflurbil's Role in Modulating Signal Transduction Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tarenflurbil, the R-enantiomer of the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen, emerged as a promising therapeutic candidate for Alzheimer's disease due to its selective amyloid-beta 42 (Aβ42)-lowering properties. Unlike its S-enantiomer, this compound exhibits minimal cyclooxygenase (COX) inhibition, thereby reducing the risk of gastrointestinal side effects. Its primary mechanism of action involves the modulation of γ-secretase, an enzyme complex pivotal in the generation of amyloid-beta peptides. This compound allosterically modifies γ-secretase activity to favor the production of shorter, less amyloidogenic Aβ species, without significantly affecting the cleavage of other critical substrates like Notch. Furthermore, preclinical studies have indicated that this compound can influence other key signal transduction pathways, including Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which are implicated in neuroinflammation and cellular stress responses. This technical guide provides a comprehensive overview of this compound's molecular mechanisms, focusing on its interaction with these signaling cascades, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways.

Introduction

This compound ((R)-2-(2-fluoro-4-biphenylyl)propionic acid) is a selective Aβ42-lowering agent that was extensively investigated for the treatment of Alzheimer's disease.[1][2] The rationale for its development was based on the amyloid cascade hypothesis, which posits that the accumulation of Aβ42 in the brain is a primary event in the pathogenesis of Alzheimer's.[2] this compound was found to modulate the activity of γ-secretase, the enzyme responsible for the final cleavage of the amyloid precursor protein (APP) to produce Aβ peptides of varying lengths.[3][4] Notably, this modulation is selective for APP processing and does not significantly inhibit the cleavage of the Notch receptor, a critical signaling protein for cell-fate decisions, thus offering a favorable safety profile over pan-γ-secretase inhibitors.[3][5] Beyond its effects on amyloidogenesis, this compound has been shown to modulate other signaling pathways central to cellular homeostasis and disease, including the pro-inflammatory NF-κB pathway and the stress-responsive AP-1 pathway.[6][7] Despite promising preclinical and early clinical findings, this compound ultimately failed to demonstrate efficacy in a large Phase 3 clinical trial, a result attributed in part to its low potency and poor brain penetration.[1][8] This guide delves into the core molecular mechanisms of this compound's action on these key signal transduction pathways.

Modulation of γ-Secretase and the Amyloid Pathway

This compound's principal mechanism of action is the modulation of γ-secretase activity. It does not act as a classical inhibitor but rather as an allosteric modulator.[4] Evidence suggests that this compound binds to the APP substrate, not directly to the presenilin catalytic subunit of the γ-secretase complex.[9] This interaction is thought to induce a conformational change in APP, shifting the cleavage site of γ-secretase.

The modulation results in a decrease in the production of the highly amyloidogenic Aβ42 peptide and a concomitant increase in the production of shorter, less toxic Aβ species, such as Aβ38.[3][5] This shift in the Aβ42/Aβ40 ratio is a key therapeutic goal in Alzheimer's disease drug development.

Data Presentation: this compound's Potency

| Parameter | Value | Cell Line/System | Reference |

| Aβ42 IC50 | ~200-300 µM | In vitro broken cell γ-secretase assay | [10] |

| COX-1 IC50 | 44 µM | N/A | [11] |

| COX-2 IC50 | 123 µM | N/A | [11] |

This table summarizes the in vitro potency of this compound for its primary target and off-target enzymes.

Experimental Protocol: In Vitro γ-Secretase Activity Assay (Broken Cell Assay)

This protocol is a generalized method based on descriptions of broken cell assays used to assess γ-secretase modulation by NSAIDs.[10]

-

Cell Culture and Membrane Preparation:

-

Culture a suitable cell line overexpressing human APP (e.g., CHO or HEK293 cells) to confluence.

-

Harvest cells and resuspend in a hypotonic buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Lyse the cells using a Dounce homogenizer or by nitrogen cavitation.

-

Centrifuge the lysate at a low speed (e.g., 1,000 x g) to pellet nuclei and intact cells.

-

Collect the supernatant and perform a high-speed centrifugation (e.g., 100,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with a high pH buffer (e.g., 100 mM sodium carbonate, pH 11.0) to remove peripheral membrane proteins.

-

Resuspend the final membrane pellet in a suitable assay buffer (e.g., 50 mM MES, pH 6.0, containing protease inhibitors).

-

-

γ-Secretase Reaction:

-

Incubate the membrane preparation with varying concentrations of this compound (or vehicle control) for a predetermined time (e.g., 30 minutes) at 37°C.

-

Initiate the γ-secretase reaction by adding a recombinant C99-FLAG substrate.

-

Incubate the reaction mixture for 2-4 hours at 37°C.

-

-

Quantification of Aβ Peptides:

-

Terminate the reaction by adding a stop solution (e.g., guanidine hydrochloride).

-

Measure the levels of Aβ42 and Aβ38 in the reaction mixture using specific sandwich enzyme-linked immunosorbent assays (ELISAs).

-

Calculate the IC50 value for Aβ42 reduction.

-

Interaction with the Notch Signaling Pathway

A critical aspect of γ-secretase modulator development is ensuring selectivity for APP over other substrates, most notably the Notch receptor. The cleavage of Notch by γ-secretase is essential for its signaling function, which regulates cell differentiation, proliferation, and apoptosis. Inhibition of Notch signaling can lead to severe toxicities.

This compound has been shown to be a Notch-sparing γ-secretase modulator.[3][5] At concentrations that effectively reduce Aβ42 production, this compound does not significantly inhibit the γ-secretase-mediated cleavage of the Notch receptor and the subsequent release of the Notch intracellular domain (NICD).

Experimental Protocol: Western Blot Analysis of Notch Cleavage

This protocol describes a general method to assess the effect of a compound on Notch processing.

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., HEK293 cells) that expresses the Notch1 receptor.

-

Treat the cells with varying concentrations of this compound, a known Notch inhibitor (e.g., DAPT) as a positive control, and a vehicle control for 24 hours.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, incubate on ice, and then centrifuge to pellet cell debris.

-

Collect the supernatant containing the total protein lysate.

-

-

Western Blotting:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for the cleaved Notch1 intracellular domain (Val1744).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Normalize the NICD band intensity to a loading control (e.g., β-actin or GAPDH).

-

Modulation of the NF-κB Signaling Pathway

The NF-κB family of transcription factors plays a crucial role in regulating the inflammatory response, cell survival, and proliferation. Dysregulation of the NF-κB pathway is implicated in various inflammatory diseases and cancers. Some NSAIDs are known to inhibit NF-κB signaling. While not its primary mechanism, this compound has also been suggested to modulate NF-κB activity.[6][7]

Experimental Protocol: NF-κB Luciferase Reporter Assay

This protocol outlines a common method for quantifying NF-κB transcriptional activity.

-

Cell Culture and Transfection:

-

Seed a suitable cell line (e.g., HEK293 or HeLa cells) in a 96-well plate.

-

Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase plasmid for normalization of transfection efficiency.

-

-

Compound Treatment and Stimulation:

-

After 24 hours of transfection, pretreat the cells with various concentrations of this compound or a known NF-κB inhibitor (e.g., Bay 11-7082) for 1-2 hours.

-

Stimulate the cells with an NF-κB activator, such as TNFα (e.g., 10 ng/mL), for 6-8 hours.

-

-

Luciferase Assay:

-

Lyse the cells using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities sequentially in the cell lysate using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold induction of NF-κB activity by the stimulus and the percentage of inhibition by this compound.

-

Modulation of the AP-1 Signaling Pathway

Activator Protein-1 (AP-1) is a transcription factor complex, typically composed of proteins from the Jun and Fos families, that regulates gene expression in response to a variety of stimuli, including stress, growth factors, and cytokines. AP-1 is involved in cellular processes such as proliferation, differentiation, and apoptosis. Studies in colon carcinoma cells have shown that this compound can induce a G1-cell cycle block, which is at least partially mediated through the activation of the JNK/AP-1 pathway.

Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA) for AP-1 DNA Binding

This protocol describes a method to assess the DNA binding activity of the AP-1 transcription factor.

-

Nuclear Extract Preparation:

-

Treat cells (e.g., colon carcinoma cells) with this compound for a specified time.

-

Harvest the cells and prepare nuclear extracts using a nuclear extraction kit or a standard protocol involving hypotonic lysis and high-salt extraction of the nuclei.

-

Determine the protein concentration of the nuclear extracts.

-

-

Probe Labeling:

-

Synthesize a double-stranded oligonucleotide probe containing the consensus AP-1 binding site (5'-CGCTTGATGACTCAGCCGGAA-3').

-

Label the probe with a radioactive isotope (e.g., [γ-³²P]ATP) using T4 polynucleotide kinase or with a non-radioactive label (e.g., biotin or a fluorescent dye).

-

-

Binding Reaction:

-

Incubate the labeled probe with the nuclear extracts in a binding buffer containing poly(dI-dC) to block non-specific DNA binding.

-

For competition assays, add an excess of unlabeled wild-type or mutant AP-1 oligonucleotide to the reaction mixture before adding the labeled probe.

-

For supershift assays, add an antibody specific to an AP-1 subunit (e.g., c-Jun or c-Fos) to the reaction mixture.

-

-

Electrophoresis and Detection:

-

Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.

-

Dry the gel and expose it to X-ray film (for radioactive probes) or image it using an appropriate detection system (for non-radioactive probes).

-

A retarded band indicates the formation of the AP-1-DNA complex, and a "supershifted" band in the presence of an antibody confirms the identity of the protein in the complex.

-

Conclusion

This compound represents a significant milestone in the development of Alzheimer's disease therapeutics, particularly in the exploration of γ-secretase modulation. Its selective action on Aβ42 production without compromising Notch signaling highlighted a viable strategy for targeting the amyloid cascade with an improved safety profile. Although its clinical development was halted, the study of this compound has provided invaluable insights into the complexities of γ-secretase biology and the challenges of developing effective treatments for neurodegenerative diseases. Furthermore, its interactions with other fundamental signaling pathways, such as NF-κB and AP-1, underscore the multifaceted pharmacological profile of this compound and suggest potential applications beyond Alzheimer's disease. The detailed methodologies and data presented in this guide serve as a technical resource for researchers continuing to explore the intricate roles of these signaling pathways in health and disease.

References

- 1. This compound: Mechanisms and Myths - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. γ-Secretase modulator in Alzheimer's disease: shifting the end - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Possible Mechanisms of Action of NSAIDs and Related Compounds that Modulate γ-Secretase Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation and Control of AP-1 Binding Activity in Embryotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Effect of this compound on Cognitive Decline and Activities of Daily Living in Patients With Mild Alzheimer Disease: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of this compound on cognitive decline and activities of daily living in patients with mild Alzheimer disease: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. uknowledge.uky.edu [uknowledge.uky.edu]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and Development of Tarenflurbil

Abstract

This compound, the R-enantiomer of the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen, was a clinical-stage compound investigated for the treatment of Alzheimer's disease (AD). Its development was predicated on the amyloid hypothesis, with a proposed mechanism as a selective amyloid-β42 (Aβ42)-lowering agent via the modulation of γ-secretase. Despite promising preclinical data and encouraging signals in a Phase II trial, this compound ultimately failed to demonstrate efficacy in a large-scale Phase III study, leading to the discontinuation of its development in 2008. This guide provides a comprehensive technical overview of this compound's journey, from its discovery and preclinical evaluation to its clinical trial outcomes and the subsequent analysis of its failure. We will detail its mechanism of action, present quantitative data from key studies in structured tables, describe experimental protocols, and visualize critical pathways and workflows.

Discovery and Rationale

The development of this compound emerged from epidemiological studies suggesting that long-term use of NSAIDs was associated with a reduced risk of developing Alzheimer's disease.[1] This led to research into the specific mechanisms by which NSAIDs might confer this protection, beyond their known anti-inflammatory effects via cyclooxygenase (COX) inhibition.

From Racemic Flurbiprofen to a Selective Enantiomer

Initial research screened various NSAIDs for their ability to lower the production of the highly amyloidogenic Aβ42 peptide.[1] Several NSAIDs, including ibuprofen and flurbiprofen, were found to selectively decrease Aβ42 production in cell culture models.[1][2] This effect was independent of their COX-inhibiting activity.[2]

Flurbiprofen exists as a racemic mixture of two enantiomers: S-flurbiprofen and R-flurbiprofen. The S-enantiomer is a potent inhibitor of COX enzymes, responsible for the drug's anti-inflammatory effects and its gastrointestinal side effects.[3] Conversely, the R-enantiomer, later named this compound, showed greatly reduced COX activity.[2] Crucially, both enantiomers demonstrated the ability to lower Aβ42 levels, making this compound an attractive candidate for AD therapy that could potentially offer the benefits of Aβ42 reduction with a much-improved safety profile over traditional NSAIDs.[1][3]

Mechanism of Action

This compound was classified as a γ-secretase modulator (GSM).[4] Its primary proposed mechanism involved altering the proteolytic activity of the γ-secretase enzyme complex, which is responsible for the final cleavage of the Amyloid Precursor Protein (APP) to produce Aβ peptides of various lengths.[5][6]

Modulation of γ-Secretase Cleavage

Instead of inhibiting the enzyme outright (a strategy that raised safety concerns due to γ-secretase's role in processing other vital substrates like Notch), this compound was believed to allosterically modulate the enzyme.[7][8] This modulation was thought to shift the cleavage site on the APP C-terminal fragment.[4][9] The result was a decrease in the production of the aggregation-prone 42-amino-acid-long Aβ42 and a concurrent increase in the production of shorter, less toxic forms, such as Aβ38.[4][10]

// Invisible nodes for positioning APP_CTF_in [style=invis, width=0.01, height=0.01, label=""]; APP_CTF_mod [style=invis, width=0.01, height=0.01, label=""]; g_secretase_mod [style=invis, width=0.01, height=0.01, label=""]; Abeta40_mod [label="Aβ40", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges connecting subgraphs edge [color="#5F6368", style=dashed, arrowhead=open]; APP_CTF -> cluster_amyloidogenic [lhead=cluster_amyloidogenic]; APP_CTF -> cluster_this compound [lhead=cluster_this compound]; this compound -> g_secretase [label="Modulates"]; }

Alternative Mechanisms

Later studies proposed a novel mechanism where this compound does not bind to the γ-secretase complex directly, but rather to its substrate, the Amyloid Precursor Protein.[11] This binding is thought to modify the conformation of APP, which in turn alters how it is cleaved by γ-secretase, leading to the same outcome of reduced Aβ42.[11] Another line of research suggested that the retinoid X receptor α (RXRα) could regulate Aβ generation and is required for the modulatory effect of this compound on Aβ levels.[12]

Preclinical Development and Data

This compound underwent extensive preclinical testing in both in vitro and in vivo models, which provided the foundational evidence to proceed to human trials.

In Vitro Studies

Initial in vitro experiments using a human H4 neuroglioma cell line overexpressing APP were critical in identifying the Aβ42-lowering properties of flurbiprofen enantiomers.[1] These studies established that the mechanism was independent of COX inhibition. One report cited an in vitro IC50 for Aβ42 reduction of approximately 250 µM, indicating low potency.[13]

In Vivo Animal Studies

Studies in transgenic mouse models of AD, primarily the Tg2576 line which overexpresses human APP with the Swedish mutation, demonstrated promising effects. Short-term treatment with this compound resulted in reduced Aβ42 levels in the brain.[5][7] Long-term administration was shown to lower amyloid plaque deposition, reduce amyloid-associated pathology, and attenuate learning and memory deficits.[5][12]

Experimental Protocol: Aβ Lowering in Tg2576 Mice

-

Model: Tg2576 transgenic mice, which develop age-dependent Aβ plaques.

-

Treatment Regimen: Mice were treated with this compound via oral gavage for 3 consecutive days at varying doses.[7] A longer-term preventative study involved administering 10 mg/kg/day for four months.[2]

-

Tissue Analysis: Following treatment, brain tissue was harvested. Brain homogenates were prepared using a guanidine buffer to extract Aβ peptides.

-

Quantification: Levels of Aβ40 and Aβ42 were quantified using sandwich enzyme-linked immunosorbent assays (ELISAs) specific to the C-terminus of each peptide.

-

Behavioral Assessment: Cognitive function in chronically treated mice was assessed using spatial learning tasks such as the Morris water maze.[2]

The table below summarizes key quantitative findings from these preclinical animal studies.

| Table 1: Summary of Preclinical In Vivo Efficacy Data | |

| Model | Tg2576 Mice |

| Compound | This compound (R-flurbiprofen) |

| Dosing Regimen | 3-day oral administration[7] |

| Dose | Brain Aβ42 Reduction |

| 10 mg/kg/day | 26% (p < 0.01) |

| 25 mg/kg/day | 60% (p < 0.001) |

| 50 mg/kg/day | 34% (p < 0.001) |

| Note: A non-proportional dose-response was observed.[7] | |

| Dosing Regimen | 2-week therapeutic treatment (20-month-old mice)[2] |

| Outcome | Significant 17% lowering of Aβ42 (p < 0.05) and a significant decrease in Aβ plaque burden.[2] |

Clinical Development

The promising preclinical data supported the advancement of this compound into a multi-phase clinical trial program sponsored by Myriad Genetics.[3]

Phase I: Safety and Pharmacokinetics

A double-blind, placebo-controlled study was conducted in 48 healthy elderly individuals (aged 55-80) to assess safety, tolerability, and pharmacokinetics.[14][15]

Experimental Protocol: Phase I Human Study

-

Design: Double-blind, placebo-controlled, dose-escalation study.[14]

-

Participants: 48 healthy elderly subjects.

-

Dosing: Three cohorts were randomized to receive this compound (400, 800, or 1600 mg/day) or placebo, administered in two divided doses for 21 days.[14]

-

Endpoints: Safety and tolerability were the primary endpoints. Pharmacokinetic profiles in blood and cerebrospinal fluid (CSF) were assessed. Aβ42 levels in plasma and CSF were measured at baseline and on day 21.[14]

The results showed that this compound was well-tolerated at all doses and demonstrated dose-dependent penetration of the blood-brain barrier.[14][15] However, the study found no significant differences in the changes of CSF or plasma Aβ42 levels between the treatment and placebo groups at trough drug concentrations.[14] An exploratory analysis suggested a relationship between higher peak plasma drug concentration and lower plasma Aβ42 levels.[14][15]

| Table 2: Summary of Phase I Pharmacokinetic & Pharmacodynamic Data | |

| Doses Studied | 400, 800, 1600 mg/day[14] |

| Duration | 21 days[14] |

| Blood-Brain Barrier Penetration | Dose-dependent[14] |

| Plasma to Brain Tissue Ratio | 1.8% to 2.4% (in preclinical models)[10] |

| Effect on CSF Aβ42 (Trough) | No significant change vs. placebo[14] |

| Effect on Plasma Aβ42 (Trough) | No significant change vs. placebo[14] |

| Effect on Plasma Aβ42 (Peak) | Higher plasma concentration correlated with lower Aβ42 levels (p=0.016)[14][15] |

Phase II: Initial Efficacy in Mild AD

A 12-month, multicenter, double-blind Phase II trial randomized 210 patients with mild-to-moderate AD (MMSE 15-26) to receive this compound (400 mg or 800 mg, twice daily) or placebo.[16]

Experimental Protocol: Phase II Clinical Trial

-

Design: Randomized, double-blind, placebo-controlled.

-

Participants: 210 patients with mild-to-moderate AD.

-

Dosing: 400 mg or 800 mg this compound twice daily, or placebo, for 12 months.[16]

-

Primary Outcomes: Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog), Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL), and Clinical Dementia Rating-Sum of Boxes (CDR-sb).[16]

A prespecified analysis revealed a differential response between patients with mild (MMSE 20-26) and moderate (MMSE 15-19) AD.[16] In the moderate AD group, this compound showed no benefit and a negative effect on the CDR-sb.[16] However, in the mild AD subgroup, the 800 mg twice-daily dose showed a statistically significant slowing of decline in measures of daily living and global function compared to placebo.[16] This encouraging, albeit post-hoc, finding in the mild AD population provided the rationale for the subsequent Phase III trial.[10]

| Table 3: Phase II Trial Efficacy Results in Mild AD Subgroup (800 mg this compound vs. Placebo) | |

| Outcome Measure | Result (Difference in Slope vs. Placebo) |

| ADCS-ADL | 3.98 points per year (p=0.033)[16] |

| CDR-sb | -0.80 points per year (p=0.042)[16] |

| ADAS-cog | -1.36 points per year (p=0.327, Not Significant)[16] |

Phase III: Definitive Failure

The pivotal Phase III "Act-Earli-AD" trial was a large, 18-month, randomized, placebo-controlled study involving 1,684 patients with mild AD (MMSE 20-26).[10][17] The study was designed to definitively test the hypothesis generated from the Phase II trial.

Experimental Protocol: Phase III Clinical Trial

-

Design: Multicenter, randomized, double-blind, placebo-controlled.[18]

-

Participants: 1,684 patients with mild AD (MMSE 20-26).[10]

-

Dosing: 800 mg this compound twice daily or placebo for 18 months.[10]

-

Co-Primary Outcomes: Change from baseline in ADAS-Cog and ADCS-ADL scores.[10][18]

The trial was well-conducted with high rates of medication compliance.[5] However, the results were unequivocally negative.[9][17] this compound demonstrated no beneficial effect on either of the co-primary outcomes or on any secondary outcomes.[6][10] Patients in both the this compound and placebo groups declined at virtually identical rates.[9][19] Following these results, Myriad Genetics announced the discontinuation of the this compound development program in June 2008.[20][21]

| Table 4: Phase III Trial Primary Outcome Results | |

| Participants (Intent-to-Treat) | 1,649[10] |

| Duration | 18 months[10] |

| Outcome Measure | Difference in Change from Baseline (this compound vs. Placebo) |

| ADAS-Cog | 0.1 (95% CI, -0.9 to 1.1; p=0.86)[6][10] |

| ADCS-ADL | -0.5 (95% CI, -1.9 to 0.9; p=0.48)[6][10] |

Analysis of Clinical Failure

The failure of this compound, after such a promising trajectory, prompted significant analysis within the scientific community. Several key factors are believed to have contributed to the negative Phase III outcome.

-

Weak Pharmacological Potency: this compound is a low-potency GSM, with an in vitro IC50 for Aβ42 reduction in the high micromolar range (≈250 µM).[13][22]

-

Poor Brain Penetration: Despite showing dose-dependent CNS penetration, the absolute amount of drug reaching the brain was very low, with a plasma-to-brain tissue concentration ratio of only about 1-2%.[10][13]

-

Flawed Phase II Signal: The positive results observed in a subgroup of the Phase II trial may have been a statistical anomaly or a "false positive" signal, which is a known risk of subgroup analyses.[5] The biologically implausible finding that the drug benefited mild patients while worsening outcomes in moderate patients was a red flag.[5]

Conclusion and Legacy

The discovery and development of this compound represents a significant chapter in the history of Alzheimer's disease drug development. It was one of the first compounds targeting the underlying amyloid pathology to advance to a large Phase III trial. While its ultimate failure was a major disappointment, the program provided invaluable lessons for the field. It underscored the critical importance of demonstrating robust target engagement in the CNS with biomarkers (like CSF Aβ) early in clinical development. It also highlighted the perils of advancing into large, expensive pivotal trials based on tenuous subgroup signals from smaller studies. The story of this compound serves as a crucial case study for drug developers, emphasizing that a sound biological hypothesis must be paired with a compound possessing sufficient potency and pharmacokinetic properties to test that hypothesis definitively in humans.

References

- 1. JCI - NSAIDs and enantiomers of flurbiprofen target γ-secretase and lower Aβ42 in vivo [jci.org]

- 2. uknowledge.uky.edu [uknowledge.uky.edu]

- 3. go.drugbank.com [go.drugbank.com]

- 4. γ-Secretase modulator in Alzheimer's disease: shifting the end - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: Mechanisms and Myths - PMC [pmc.ncbi.nlm.nih.gov]

- 6. genomes2people.org [genomes2people.org]

- 7. Translational Medicine Lessons from Flurizan's Failure in Alzheimer's Disease (AD) Trial: Implication for Future Drug Discovery and Development for AD - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Mechanism of γ-Secretase Modulation – Drug Discovery Opinion [drugdiscoveryopinion.com]

- 9. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 10. Effect of this compound on Cognitive Decline and Activities of Daily Living in Patients With Mild Alzheimer Disease: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 11. investor.myriad.com [investor.myriad.com]

- 12. Retinoid X receptor-α mediates (R)-flurbiprofen’s effect on the levels of Alzheimer’s β–amyloid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Safety, tolerability, pharmacokinetics, and Abeta levels after short-term administration of R-flurbiprofen in healthy elderly individuals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 16. Efficacy and safety of this compound in mild to moderate Alzheimer's disease: a randomised phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound for Alzheimer Disease: A novel agent meets with great disappointment [geripal.org]

- 18. "Effect of this compound on cognitive decline and activities of daily li" by Robert C Green, Lon S Schneider et al. [scholar.barrowneuro.org]

- 19. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 20. | BioWorld [bioworld.com]

- 21. fiercebiotech.com [fiercebiotech.com]

- 22. Why did this compound fail in Alzheimer's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benthamdirect.com [benthamdirect.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Chemical Structure and Properties of R-Flurbiprofen

Introduction

R-flurbiprofen, the (R)-enantiomer of the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen, is a compound of significant interest in drug development due to its unique pharmacological profile. Unlike its S-enantiomer, R-flurbiprofen is a weak inhibitor of cyclooxygenase (COX) enzymes, which are the primary targets of traditional NSAIDs.[1][2] This characteristic suggests a reduced risk of the gastrointestinal and cardiovascular side effects commonly associated with COX inhibition.[2][3] Despite its weak COX activity, R-flurbiprofen exhibits potent anti-inflammatory, analgesic, and anti-cancer properties through alternative mechanisms of action.[1][2] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, mechanisms of action, and relevant experimental protocols for R-flurbiprofen.

Chemical Structure and Physicochemical Properties

R-flurbiprofen, chemically known as (R)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid, is a propionic acid derivative.[4] The presence of a chiral center at the C-2 position of the propionic acid moiety gives rise to two enantiomers: (R)-flurbiprofen and (S)-flurbiprofen.[5]

Table 1: Chemical and Physicochemical Properties of R-Flurbiprofen

| Property | Value | Reference(s) |

| IUPAC Name | (2R)-2-(2-fluoro-1,1'-biphenyl-4-yl)propanoic acid | [4] |

| Molecular Formula | C₁₅H₁₃FO₂ | [4][6] |

| Molecular Weight | 244.26 g/mol | [4][7] |

| CAS Number | 51543-40-9 | [8] |

| Melting Point | 110-111 °C (for racemic mixture) | [4] |

| pKa | 4.03 | [4] |

| LogP | 3.76 - 4.16 | [4][7] |

| Water Solubility | 5-10 µg/mL | [9] |

| Solubility in PBS (pH 7.2) | ~0.9 mg/mL | [10] |

| Hydrogen Bond Acceptors | 2 | [7] |

| Hydrogen Bond Donors | 1 | [7] |

| Rotatable Bonds | 3 | [7] |

| Topological Polar Surface Area | 37.3 Ų | [7] |

Synthesis of R-Flurbiprofen

Racemic flurbiprofen can be synthesized through various methods. One common industrial approach involves the decarboxylation of a malonic acid derivative.[11][12] The synthesis of the R-enantiomer specifically can be achieved through enzymatic kinetic resolution or asymmetric synthesis.[11]

A general synthetic pathway for racemic flurbiprofen is as follows:

-

Acylation of o-fluoroaniline with 2-halopropionyl halide.[13]

-

Rearrangement and subsequent hydrolysis to form an intermediate.[13]

-

Diazotization followed by a coupling reaction with benzene to yield flurbiprofen.[13]

Enzymatic synthesis of (R)-flurbiprofen with high enantiomeric excess can be achieved through the asymmetric decarboxylation of a corresponding malonate derivative using the enzyme arylmalonate decarboxylase (AMDase).[11] This method has been shown to produce (R)-flurbiprofen with 92% enantiomeric excess and a 90% yield.[11]

Mechanism of Action and Signaling Pathways

R-flurbiprofen's pharmacological effects are largely independent of COX inhibition.[1] Its mechanisms are multifaceted and involve the modulation of several key cellular pathways.

Prostaglandin Pathway Modulation

R-flurbiprofen reduces extracellular prostaglandin E₂ (PGE₂) levels through a dual mechanism that does not involve direct COX inhibition.[1][3] Firstly, it inhibits the translocation of cytosolic phospholipase A₂α (cPLA₂α) to the cell membrane, which is a critical step for the release of arachidonic acid, the precursor for prostaglandin synthesis.[1][3] Secondly, R-flurbiprofen inhibits the multidrug resistance-associated protein 4 (MRP4), a transporter responsible for exporting prostaglandins out of the cell, effectively trapping them intracellularly.[1][3][14]

Caption: R-flurbiprofen's modulation of the prostaglandin pathway.

Endocannabinoid System Modulation

R-flurbiprofen has been shown to alleviate neuropathic pain by restoring the balance of endocannabinoids.[14] It achieves this by inhibiting the activity of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide.[14] This leads to an increase in endocannabinoid levels, which in turn can reduce glutamate release in the spinal cord and suppress neuroinflammation.[14][15]

Caption: R-flurbiprofen's effect on the endocannabinoid system.

Other Signaling Pathways

R-flurbiprofen also influences other critical signaling pathways, contributing to its anti-cancer and anti-inflammatory effects:

-

γ-Secretase Modulation: It acts as a γ-secretase modulator, selectively reducing the production of amyloid-beta 42 (Aβ42), a peptide implicated in Alzheimer's disease.[7][16]

-

NF-κB and JNK Pathways: It can inhibit the activation of nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK), both of which are key regulators of inflammation and cell proliferation.[3][7]

Pharmacological Properties

Table 2: Summary of Pharmacological Activities of R-Flurbiprofen

| Activity | Description | Reference(s) |

| Anti-nociceptive | Effective in reducing neuropathic pain in animal models. Both R- and S-enantiomers show central antinociceptive action, while only the S-enantiomer has an additional peripheral effect. | [2][14] |

| Anti-inflammatory | Reduces inflammation, as demonstrated in models of experimental autoimmune encephalomyelitis. | [15] |

| Anti-cancer | Induces cell cycle arrest and apoptosis in colon carcinoma cells. It also regulates gene expression related to tumor suppression. | [16] |

| Neuroprotective | Investigated for its potential in Alzheimer's disease due to its Aβ42-lowering effects and ability to improve cognitive deficits in animal models. | [7][17] |

Experimental Protocols

cPLA₂α Activity Assay

This assay measures the ability of R-flurbiprofen to inhibit the activity of cytosolic phospholipase A₂α.

Methodology:

-

Vesicle Preparation: Small unilamellar vesicles (SUVs) are prepared containing a fluorescently labeled phospholipid.

-

Enzyme Reaction: 190 µL of the vesicle solution is mixed with either DMSO (control), a known cPLA₂α inhibitor, or varying concentrations of R-flurbiprofen (0.1–1000 µM).[1]

-

1 mM CaCl₂ and 200 ng of cPLA₂α enzyme are added to initiate the reaction.[1] The mixture is incubated for 60 minutes at 37 °C.[1]

-

Reaction Termination: The reaction is stopped by adding 1.6 mL of ice-cold methanol.[1]

-

Quantification: The release of the fluorescent fatty acid is measured to determine the extent of cPLA₂α activity inhibition.

Caption: Workflow for the cPLA₂α activity assay.

Stereospecific HPLC Analysis of Flurbiprofen Enantiomers

This method is used for the simultaneous determination of R- and S-flurbiprofen in biological samples like rat serum.[18]

Methodology:

-

Sample Preparation: 0.1 mL of serum is mixed with an internal standard (e.g., S-naproxen) and acidified with H₂SO₄.[18]

-

Extraction: The enantiomers are extracted with 2,2,4-trimethylpentane-isopropanol (95:5, v/v).[18]

-

Chromatographic Separation: The extract is injected into an HPLC system equipped with a chiral column (e.g., Chiralpak AD-RH).[18]

-

Detection: The separated enantiomers are detected using a UV detector at 247 nm.[18]

-

Quantification: The concentration of each enantiomer is determined by comparing the peak areas to a standard curve. The calibration curve is typically linear in the range of 0.05 to 50 µg/mL for each enantiomer.[18]

Conclusion

R-flurbiprofen presents a compelling profile for drug development, particularly in the fields of neurodegenerative diseases, oncology, and chronic pain management. Its unique, COX-independent mechanisms of action offer the potential for effective therapies with an improved safety profile compared to traditional NSAIDs. The data and protocols summarized in this guide provide a solid foundation for researchers and scientists to further explore the therapeutic potential of this promising compound.

References

- 1. mdpi.com [mdpi.com]

- 2. New insights into the site and mode of antinociceptive action of flurbiprofen enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. R-Flurbiprofen Traps Prostaglandins within Cells by Inhibition of Multidrug Resistance-Associated Protein-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Flurbiprofen | C15H13FO2 | CID 3394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. (R,S)-Flurbiprofen-d8 | C15H13FO2 | CID 163339390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (<i>R</i>)-flurbiprofen | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. (R)-2-Flurbiprofen | 51543-40-9 [chemicalbook.com]

- 9. tandfonline.com [tandfonline.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Flurbiprofen: Synthesis and Application_Chemicalbook [chemicalbook.com]

- 13. Preparation method of flurbiprofen - Eureka | Patsnap [eureka.patsnap.com]

- 14. r-flurbiprofen reduces neuropathic: Topics by Science.gov [science.gov]

- 15. R-flurbiprofen attenuates experimental autoimmune encephalomyelitis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. discovery.researcher.life [discovery.researcher.life]

- 17. uknowledge.uky.edu [uknowledge.uky.edu]

- 18. Stereospecific high-performance liquid chromatographic analysis of flurbiprofen: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vitro Pharmacological Profile of Tarenflurbil

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Tarenflurbil (R-flurbiprofen) is the R-enantiomer of the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen. Unlike its S-enantiomer, this compound exhibits minimal to no cyclooxygenase (COX) inhibitory activity.[1][2] Its primary mechanism of action, investigated extensively for Alzheimer's disease, is the modulation of γ-secretase.[3][4] In vitro, this compound acts as a selective amyloid-β lowering agent (SALA), allosterically modulating the γ-secretase enzyme to decrease the production of the pathogenic amyloid-beta 42 (Aβ42) peptide in favor of shorter, less amyloidogenic forms such as Aβ38.[1][5] Crucially, this modulation does not affect the processing of other key γ-secretase substrates like Notch, a significant advantage over pan-γ-secretase inhibitors.[2][5] This document provides a comprehensive overview of the in vitro pharmacology of this compound, detailing its effects on key enzymatic pathways, presenting quantitative data, and outlining the experimental protocols used for its characterization.

Primary Pharmacological Target: Gamma-Secretase Modulation

This compound is classified as a first-generation γ-secretase modulator (GSM).[5] Its mechanism does not involve direct inhibition of the enzyme's catalytic activity but rather a subtle alteration of its function.

Mechanism of Action

In the amyloidogenic pathway, the amyloid precursor protein (APP) is sequentially cleaved by β-secretase (BACE1) and then γ-secretase.[6] The γ-secretase complex, which includes presenilin as its catalytic core, can cleave the APP C-terminal fragment at multiple sites, producing Aβ peptides of varying lengths.[6][7] The 42-amino-acid form, Aβ42, is highly prone to aggregation and is considered a primary initiator of the neurotoxic cascade in Alzheimer's disease.[1][4]

This compound has been shown to bind to the APP substrate, shifting the cleavage site of γ-secretase.[5] This modulation results in a selective decrease in the production of Aβ42 and a corresponding increase in the production of shorter, less toxic Aβ peptides, particularly Aβ38.[5][6] This shift in the Aβ42/Aβ40 ratio is the hallmark of its modulatory activity.[7]

Quantitative Analysis of Aβ42 Reduction

This compound's potency as a GSM has been quantified in various in vitro systems. Broken cell assays, which use cell lysates containing active γ-secretase, provide a direct measure of the compound's effect on the enzyme complex.

| Assay Type | Target | IC50 | Reference(s) |

| Broken Cell γ-Secretase Assay | Aβ42 Reduction | ~200 - 300 µM | [2] |

| In Vitro Cell-Based Assay | Aβ42 Reduction | ~250 µM | [8] |

Experimental Protocol: In Vitro Gamma-Secretase Activity Assay (Cell-Based)

This protocol describes a common method to assess GSM activity in a cellular context by measuring Aβ peptide levels.

-

Cell Culture : Plate a suitable cell line (e.g., H4 human neuroglioma cells or U2OS cells stably expressing APP-C99) in 96-well plates and grow to ~80-90% confluency.[7][9]

-

Compound Treatment : Prepare serial dilutions of this compound in cell culture media. Remove the existing media from the cells and add the media containing the test compound or vehicle control (e.g., DMSO).

-

Incubation : Incubate the cells for 24-48 hours at 37°C in a CO2 incubator to allow for APP processing and Aβ secretion.[10]

-

Supernatant Collection : After incubation, collect the cell culture supernatant, which contains the secreted Aβ peptides.

-

Aβ Quantification (ELISA) : Quantify the concentrations of Aβ42 and Aβ40 in the supernatant using commercially available sandwich enzyme-linked immunosorbent assay (ELISA) kits specific for each Aβ species.

-

Data Analysis : Normalize the Aβ levels to a vehicle control. Plot the percentage reduction in Aβ42 as a function of this compound concentration and fit the data to a dose-response curve to calculate the IC50 value. The effect on Aβ40 is also analyzed to confirm modulatory versus inhibitory activity.

Selectivity Profile

A critical aspect of this compound's pharmacological profile is its selectivity for modulating APP processing over other pathways, notably COX inhibition and Notch signaling.

Cyclooxygenase (COX) Enzyme Activity

Flurbiprofen is a racemic mixture of R- and S-enantiomers. The S-enantiomer is a potent inhibitor of both COX-1 and COX-2, which is responsible for its anti-inflammatory effects and gastrointestinal side effects.[11] this compound, the R-enantiomer, is largely devoid of COX-inhibiting activity.[2][11] This separation of Aβ42-lowering activity from COX inhibition was a key rationale for its development for chronic use in Alzheimer's disease.

| Enzyme | This compound (R-flurbiprofen) Inhibition | Reference(s) |

| Purified COX-1 | Max inhibition of ~30% at 500 µM; IC50 of 44 µM | [8][11] |

| Purified COX-2 | Max inhibition of ~30% at 500 µM; IC50 of 123 µM | [8][11] |

Note: The reported quantitative data for COX inhibition varies, but all sources concur that this compound is a significantly weaker COX inhibitor than its S-enantiomer.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a method for determining COX-1 and COX-2 inhibition using purified enzymes.[11][12]

-

Enzyme Preparation : Use purified ovine or human recombinant COX-1 and COX-2 enzymes.

-

Reaction Mixture : In a 96-well plate, prepare a reaction buffer containing heme and a suitable peroxidase (e.g., from the Cayman Chemicals COX Inhibitor Screening Assay Kit).[11]

-

Compound Incubation : Add this compound or a control inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2) to the wells and pre-incubate with the enzyme for a short period (e.g., 10-15 minutes) at room temperature.[11]

-

Initiate Reaction : Start the enzymatic reaction by adding the substrate, arachidonic acid.

-

Detection : The reaction produces Prostaglandin G2 (PGG2), which is then reduced to PGH2. The peroxidase activity of COX converts a chromogenic substrate (e.g., N,N,N′,N′-tetramethyl-p-phenylenediamine, TMPD), leading to a color change that can be measured spectrophotometrically.[13]

-

Data Analysis : Measure the rate of reaction and calculate the percentage of inhibition for each compound concentration relative to a vehicle control. Determine the IC50 value from the dose-response curve.

Notch Signaling Pathway

The γ-secretase complex cleaves over 100 different transmembrane proteins, including the Notch receptor, which is critical for cell-fate decisions and normal physiological functions.[5][14] Inhibition of Notch signaling by pan-γ-secretase inhibitors leads to severe toxicities, particularly in the gastrointestinal tract. A major advantage of this compound is that it does not inhibit the cleavage of Notch.[2][5] This substrate selectivity is a defining feature of γ-secretase modulators.

Other Investigated In Vitro Effects

Beyond its primary effects on γ-secretase, this compound has been evaluated for other activities in vitro.

Neuroprotective Effects

At clinically relevant concentrations (1-5 µM), this compound has demonstrated protective effects in neuronal cell cultures. Studies have shown that it can protect human neuroblastoma cells and primary neurons from cytotoxicity induced by exposure to Aβ42 or hydrogen peroxide (H2O2).[15] This protective effect was associated with an upregulation of the neurotrophins Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF).[15]

Anti-Cancer Activity

Some studies have explored the effects of this compound and other flurbiprofen derivatives on cancer cell lines. In non-small cell lung cancer and colorectal cancer cells, flurbiprofen has been shown to inhibit cell viability, proliferation, and migration, often through mechanisms involving COX-2 inhibition.[16][17] While this compound is a weak COX inhibitor, its potential anti-cancer effects, possibly through other pathways like NF-κB modulation, have been a subject of investigation.[4]

Experimental Protocol: Cell Viability Assay (MTT)

-

Cell Seeding : Seed cells (e.g., SH-SY5Y human neuroblastoma cells) in a 96-well plate and allow them to adhere overnight.

-

Pre-treatment : Treat cells with various concentrations of this compound for 1-2 hours.

-

Induce Cytotoxicity : Add a cytotoxic agent (e.g., aggregated Aβ42 peptide or H2O2) to the wells (excluding control wells) and incubate for 24 hours.[15]

-

MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

-

Solubilization : Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Measurement : Read the absorbance of the plate on a microplate reader at ~570 nm.

-

Analysis : Calculate cell viability as a percentage relative to the untreated control cells.

Summary and Conclusion

The in vitro pharmacological profile of this compound is defined by its highly selective action as a γ-secretase modulator. It effectively reduces the production of the toxic Aβ42 peptide in a variety of cell-based and cell-free assays, with a corresponding increase in shorter Aβ forms. This activity is achieved with an IC50 in the high micromolar range. Critically, this compound is distinguished from its parent compound by its lack of significant COX-1/COX-2 inhibition and from pan-γ-secretase inhibitors by its lack of effect on Notch processing. These characteristics highlight its targeted mechanism, which, despite disappointing clinical trial outcomes, provides a valuable pharmacological tool and a foundational concept for the development of next-generation γ-secretase modulators.[3][5]

References

- 1. Effect of this compound on Cognitive Decline and Activities of Daily Living in Patients With Mild Alzheimer Disease: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound: Mechanisms and Myths - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. γ-Secretase modulator in Alzheimer's disease: shifting the end - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification and Preclinical Pharmacology of the γ-Secretase Modulator BMS-869780 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. innoprot.com [innoprot.com]

- 10. Nanoparticulate flurbiprofen reduces amyloid-β42 generation in an in vitro blood–brain barrier model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. R-Flurbiprofen Traps Prostaglandins within Cells by Inhibition of Multidrug Resistance-Associated Protein-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 13. mdpi.com [mdpi.com]

- 14. verdontaylorlab.com [verdontaylorlab.com]

- 15. This compound protection from cytotoxicity is associated with an upregulation of neurotrophins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Anti-cancer activity and mechanism of flurbiprofen organoselenium compound RY-1-92 in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Flurbiprofen suppresses the inflammation, proliferation, invasion and migration of colorectal cancer cells via COX2 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Tarenflurbil: An In Vitro Assay Protocol for Aβ42 Reduction

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction